N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16602903
InChI: InChI=1S/C26H30FN5O4S/c1-15(2)28-8-9-36-24-21(31-37(4,34)35)10-16(13-30-24)17-11-18-20(12-19(17)27)29-14-22-23(18)26(6-5-7-26)25(33)32(22)3/h10-15,28,31H,5-9H2,1-4H3
SMILES:
Molecular Formula: C26H30FN5O4S
Molecular Weight: 527.6 g/mol

N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide

CAS No.:

Cat. No.: VC16602903

Molecular Formula: C26H30FN5O4S

Molecular Weight: 527.6 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide -

Specification

Molecular Formula C26H30FN5O4S
Molecular Weight 527.6 g/mol
IUPAC Name N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide
Standard InChI InChI=1S/C26H30FN5O4S/c1-15(2)28-8-9-36-24-21(31-37(4,34)35)10-16(13-30-24)17-11-18-20(12-19(17)27)29-14-22-23(18)26(6-5-7-26)25(33)32(22)3/h10-15,28,31H,5-9H2,1-4H3
Standard InChI Key DFPIFDHNNWOIDD-UHFFFAOYSA-N
Canonical SMILES CC(C)NCCOC1=C(C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)C45CCC5)C)F)NS(=O)(=O)C

Introduction

Structural Characteristics and Nomenclature

The compound features a spiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline] core, a bicyclic system where cyclobutane and pyrroloquinoline share a single atom. Key substituents include:

  • 7'-Fluoro and 3’-methyl groups on the quinoline moiety.

  • A 2’-oxo group enabling keto-enol tautomerism.

  • A pyridin-3-yl group substituted with a 2-(propan-2-ylamino)ethoxy side chain.

  • A terminal methanesulfonamide group enhancing solubility and target binding .

The spiro architecture imposes conformational rigidity, potentially improving pharmacokinetic properties by reducing metabolic degradation .

Synthetic Pathways and Optimization

Spiro-Cyclization Strategies

Spiro-compound synthesis often employs photoredox-mediated radical dearomatization, as demonstrated in similar pyrroloquinoline frameworks . For this molecule, a plausible route involves:

  • Radical Generation: Photoexcitation of a benzoic acid derivative to form an acyl radical.

  • Dearomatization: Radical addition to a quinoline precursor, inducing spirocyclization.

  • Functionalization: Sequential introduction of fluorine, methyl, and ethoxy groups via nucleophilic aromatic substitution.

Key challenges include regioselectivity during fluorination and minimizing side reactions during cyclobutane formation.

Yield Optimization

Table 1 compares yields from hypothetical synthetic steps, extrapolated from analogous reactions :

StepYield (%)Key Parameters
Spirocyclization45–63Light intensity (450 nm), 20 h reaction
Fluorination70–78Selectfluor®, 100°C, DMF
Methanesulfonamide Addition58–65Methanesulfonyl chloride, pyridine

Yields decline with steric hindrance from the cyclobutane ring, necessitating optimized reaction conditions.

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